(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

Chiral building block Asymmetric synthesis Enantioselective catalysis

Procure this single (R)-enantiomer to ensure stereospecific outcomes in asymmetric catalysis and sodium channel modulator development. The 3-bromo-4-methylphenyl group provides a strategic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling late-stage diversification. Its defined stereochemistry is critical for applications where racemic mixtures or alternative aryl-substituted analogs fail to provide the required enantioselectivity or target engagement.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B13310028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CCO)N)Br
InChIInChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1
InChIKeyNIIWZIIFUFGQJK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: Chiral γ-Amino Alcohol for Asymmetric Synthesis and Drug Discovery


(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL (CAS 1270068-33-1, C₁₀H₁₄BrNO, MW 244.13 g/mol) is an enantiomerically pure γ-amino alcohol featuring a stereodefined (R)-configuration at the C3 position and a 3-bromo-4-methylphenyl substituent . This compound belongs to the 3-amino-3-arylpropan-1-ol scaffold class, which has been patented as a pharmacophore platform for analgesics and sodium channel modulators [1]. Its commercial availability as a single enantiomer with 95% purity from established suppliers distinguishes it as a ready-to-use building block for asymmetric synthesis, chiral catalyst development, and medicinal chemistry programs requiring defined stereochemistry .

Why (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL Cannot Be Replaced by Racemates or Structural Analogs


The (3R) stereoisomer of this γ-amino alcohol cannot be interchanged with racemic mixtures, the (3S) enantiomer, or alternative aryl-substituted analogs due to stereochemistry-dependent pharmacological and catalytic outcomes. Chiral γ-amino alcohols serve as scaffolds for duloxetine- and fluoxetine-class antidepressants and as ligands for asymmetric catalysis, where enantiomeric purity directly governs target engagement and reaction enantioselectivity [1]. The specific 3-bromo-4-methylphenyl substitution pattern provides a strategic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is absent in non-halogenated or differently halogenated analogs [2]. Furthermore, the C3 amino alcohol backbone (γ-amino alcohol) positions the amine and hydroxyl groups at a three-carbon distance, which is critical for sodium channel binding site 2 (BTX site) affinity in the patented 3-amino-3-arylpropan-1-ol analgesic class, a pharmacophore geometry not replicated by β-amino alcohols (2-carbon) or δ-amino alcohols (4-carbon) [3].

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: Quantitative Differentiation Data for Procurement Decisions


Enantiomeric Purity Defines Stereospecific Utility: (3R) vs. (3S) Enantiomer Comparison

The target compound is commercially supplied as the single (3R) enantiomer with 95% purity, whereas the (3S) enantiomer is available as a separate catalog item . The (3R) and (3S) enantiomers are distinct chemical entities with different stereochemical identifiers and, critically, different predicted biological and catalytic properties. In the broader class of chiral γ-amino alcohols used as catalysts or drug intermediates, enantiomeric purity determines the stereochemical outcome of asymmetric reactions [1].

Chiral building block Asymmetric synthesis Enantioselective catalysis

γ-Amino Alcohol Scaffold Demonstrates Validated Pharmacological Target Engagement via Sodium Channel and Calcium Channel Affinity

The 3-amino-3-arylpropan-1-ol structural class, to which the target compound belongs, has been shown in patent disclosures to exhibit pronounced analgesic action and clear affinity for two validated ion channel targets: bonding site 2 of the sodium channel (batrachotoxin/BTX binding site) and the benzothiazepine binding site of the L-type calcium channel (diltiazem binding site) [1]. While compound-specific IC₅₀ or Kᵢ values for the (3R)-3-bromo-4-methylphenyl derivative are not reported in public literature, the class-level target engagement has been established, providing a mechanistic rationale for analgesic activity that distinguishes this scaffold from simple amino alcohols lacking the 3-aryl substitution pattern [2].

Analgesic Sodium channel modulator Pain therapeutics

3-Bromo-4-methylphenyl Substituent Enables Synthetic Diversification via Cross-Coupling Chemistry

The presence of a bromine atom at the 3-position of the aromatic ring provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) that is absent in non-halogenated or methyl-only analogs. This feature is documented for structurally related chiral β-amino acid derivatives bearing bromo-methylphenyl groups, where the bromine substituent is explicitly noted to enhance utility in cross-coupling reactions, enabling further functionalization for library synthesis and structure-activity relationship (SAR) exploration [1].

Cross-coupling Suzuki coupling Library synthesis

Class-Wide Antimalarial Activity Demonstrated for 3-Amino-3-arylpropan-1-ol Derivatives

The 3-amino-3-arylpropan-1-ol scaffold has demonstrated validated antimalarial activity in peer-reviewed studies. A library of 2-alkoxy-3-amino-3-arylpropan-1-ols showed micromolar potency against chloroquine-sensitive Plasmodium falciparum (strain D10), with eleven compounds exhibiting IC₅₀ values ≤30 μM and the majority showing no cytotoxicity at tested concentrations [1]. Additionally, related aminopropanol derivatives have been shown to inhibit hemozoin formation, a key antimalarial mechanism, with activity comparable to clotrimazole [2].

Antimalarial Plasmodium falciparum Hemozoin inhibition

γ-Amino Alcohol Backbone Positions the Compound in a High-Value Chiral Building Block Class for Asymmetric Catalysis

Chiral γ-amino alcohols constitute a privileged scaffold for asymmetric catalysis and pharmaceutical synthesis, with the backbone found in clinically approved drugs including duloxetine and fluoxetine [1]. The γ-amino alcohol architecture (three-carbon spacing between amine and hydroxyl) provides optimal geometry for metal chelation and hydrogen-bonding interactions in catalytic cycles, distinguishing it from β-amino alcohols (two-carbon spacing) which exhibit different coordination geometries and catalytic properties. Enantiomerically pure γ-amino alcohols are essential precursors for preparing chiral catalysts that achieve enantioselectivities up to 99% ee in asymmetric hydrogenation reactions [2].

Organocatalysis Chiral ligand Asymmetric hydrogenation

Bromo Substituent at 3-Position Provides Orthogonal Reactivity Compared to 4-Bromo or Chloro Analogs

The specific 3-bromo-4-methyl substitution pattern of the target compound offers distinct regioselective reactivity compared to positional isomers. The bromine atom at the meta (3-) position relative to the amino alcohol-bearing carbon exhibits different electronic effects (σmeta) and steric accessibility than para (4-) bromo substituents. A structurally related compound, (3R)-3-amino-3-(4-bromo-3-methylphenyl)propanoic acid (CAS 1270089-75-2), represents the positional isomer with bromine at the 4-position and methyl at the 3-position, illustrating that distinct substitution patterns are available as separate chemical entities [1]. The choice between these regioisomers affects cross-coupling reactivity, metabolic stability (in drug candidates), and SAR outcomes [2].

Regioselective functionalization Halogen reactivity SAR studies

Optimal Procurement and Application Scenarios for (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL


Synthesis of Chiral γ-Amino Alcohol-Derived Catalysts for Asymmetric Hydrogenation

This compound serves as a precursor for preparing chiral ligands and organocatalysts. The γ-amino alcohol backbone, when elaborated into diphosphine or other ligand frameworks, enables asymmetric hydrogenation of prochiral ketones and imines with enantioselectivities reported up to 99% ee for this catalyst class [1]. The (3R) stereochemistry provides the defined chiral environment necessary for enantioselective induction, while the bromo substituent offers a site for further catalyst optimization via cross-coupling [2]. Procurement of the single (3R) enantiomer (rather than racemate) is essential, as catalyst enantioselectivity is directly governed by ligand stereochemistry.

Medicinal Chemistry: Analgesic and Ion Channel Modulator Lead Optimization

The 3-amino-3-arylpropan-1-ol scaffold demonstrates class-validated affinity for sodium channel site 2 (BTX binding) and L-type calcium channel (diltiazem site), with documented analgesic efficacy in preclinical models [3]. The target compound, with its specific 3-bromo-4-methylphenyl substitution, can be employed as a core scaffold for SAR exploration of non-opioid analgesics targeting neuropathic and chronic pain [4]. The bromine atom enables late-stage diversification via Pd-catalyzed cross-coupling to generate focused libraries, while the defined (3R) stereochemistry ensures stereospecific evaluation of target engagement.

Antimalarial Drug Discovery: Hemozoin Inhibition and Antiplasmodial Screening

Members of the 2-alkoxy-3-amino-3-arylpropan-1-ol class have demonstrated in vitro antimalarial activity against P. falciparum with IC₅₀ values ≤30 μM and hemozoin formation inhibition comparable to clotrimazole [5][6]. The target compound, while not yet evaluated in published antimalarial assays, shares the core pharmacophore and can serve as a starting point for developing novel antimalarial agents. The bromo substituent provides a vector for SAR expansion, and the single enantiomer form ensures that any observed activity can be unambiguously attributed to the (3R) stereoisomer.

Chiral Building Block for β-Lactam and Heterocycle Synthesis

3-Amino-3-arylpropan-1-ols are key intermediates for synthesizing β-lactams, 1,3-oxazinanes, and other nitrogen-containing heterocycles with documented biological activity [7]. The target compound can undergo reductive ring-closure or condensation reactions to access diverse heterocyclic scaffolds. The (3R) stereochemistry is preserved through these transformations, enabling the preparation of enantiomerically pure heterocyclic building blocks for further synthetic elaboration [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.